2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride
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Overview
Description
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its significant role in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride typically involves the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization and functionalization steps. Common synthetic strategies include:
Condensation Reactions: The reaction of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: Utilizing three or more reactants in a single reaction vessel to form the desired product through a series of bond-forming steps.
Oxidative Coupling: Employing oxidizing agents to facilitate the coupling of 2-aminopyridine with other substrates, leading to the formation of the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. These methods may include:
Batch Processing: Traditional batch reactors where the reactants are combined, and the reaction is allowed to proceed to completion before the product is isolated.
Continuous Flow Processing: Modern techniques where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum for facilitating various reactions.
Major Products Formed
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of amines or alcohols.
Substitution Products: Introduction of various functional groups at the aminomethyl position.
Scientific Research Applications
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for the development of drugs targeting various diseases such as tuberculosis and cancer.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Material Science: Utilized in the development of materials with specific properties due to its unique structural characteristics.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For example:
Antituberculosis Activity: The compound exhibits activity against multidrug-resistant and extensively drug-resistant tuberculosis by inhibiting key enzymes involved in the bacterial cell wall synthesis.
Anticancer Activity: It acts on various molecular targets involved in cell proliferation and apoptosis, making it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their antituberculosis activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Exhibit significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyridine-6-carbonitrile: Used in various synthetic applications and exhibits similar biological activities.
Uniqueness
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its wide range of applications in medicinal chemistry and material science make it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11Cl2N3O2 |
---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-3-7-5-12-4-6(9(13)14)1-2-8(12)11-7;;/h1-2,4-5H,3,10H2,(H,13,14);2*1H |
InChI Key |
CWLAXAVHLVEERW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(=O)O)CN.Cl.Cl |
Origin of Product |
United States |
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